(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
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Overview
Description
Synthesis Analysis
Synthesis of furan and acrylamide derivatives often involves green chemistry approaches, including ene-reduction mediated by fungi for enantioselective reactions, and microwave-assisted organic synthesis for efficiency and reduced environmental impact (Jimenez et al., 2019). Such methods emphasize sustainability and selectivity in producing complex organic molecules.
Molecular Structure Analysis
The molecular structure of furan-acrylamide derivatives can be elucidated through spectroscopic techniques and computational methods. Studies often employ NMR, mass spectrometry, and density functional theory (DFT) calculations for structural determination and to explore electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical reactivity and stability (Barım & Akman, 2019).
Chemical Reactions and Properties
Furan-acrylamide compounds participate in various chemical reactions, including tautomerization and regioselective addition reactions, which can significantly alter their chemical properties. For instance, tautomerization processes can impact the compound's chirality and reactivity, revealing the dynamic nature of such molecules in different environments (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties of furan-acrylamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Crystalline structure analysis through X-ray diffraction provides insights into the molecule's conformation and intermolecular interactions, which are essential for understanding its stability and reactivity (Kalalbandi & Seetharamappa, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and overall structure. For example, acrylamide derivatives exhibit various behaviors in polymerization reactions, affecting their application in materials science and biochemistry (Mondal et al., 2022).
Scientific Research Applications
Cytotoxic Agents in Cancer Research : A study by Tarleton et al. (2013) in "Bioorganic & Medicinal Chemistry" demonstrated that focused libraries of 2-phenylacrylamides, which include compounds similar to (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide, have shown broad-spectrum cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for cancer treatment research (Tarleton et al., 2013).
Enantioselective Synthesis using Fungi : Research on the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial fungi was conducted by Jimenez et al. (2019) in "Chirality". This study highlights the potential of fungi in synthesizing chiral compounds, which are essential in pharmaceutical research (Jimenez et al., 2019).
Inhibitor against SARS Coronavirus : A novel chemical compound closely related to (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide was discovered by Lee et al. (2017) in "Journal of Microbiology and Biotechnology". It suppresses the enzymatic activities of SARS coronavirus helicase, suggesting its potential as an antiviral agent (Lee et al., 2017).
Synthesis and Biological Evaluation : Velupillai et al. (2015) in the "International Journal of Pharma and Bio Sciences" synthesized derivatives similar to the compound and tested them for antibacterial and antifungal activities. Some of these derivatives showed promising biological activities (Velupillai et al., 2015).
Potassium Channel Opener Activity : Research by L'Heureux et al. (2005) in "Bioorganic & Medicinal Chemistry Letters" identified derivatives of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide as potent KCNQ2 potassium channel openers, which can be significant in neuropharmacology (L'Heureux et al., 2005).
Corrosion Inhibition Research : A study by Abu-Rayyan et al. (2022) in "Nanomaterials" explored the use of acrylamide derivatives in inhibiting corrosion of copper in nitric acid solutions, highlighting their potential in material science and engineering applications (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCJJFSRWUUIL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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